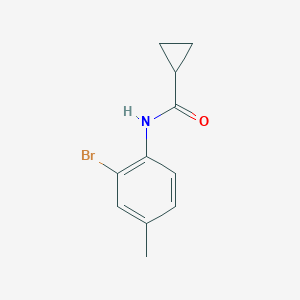![molecular formula C25H21ClN2O3 B331687 4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B331687.png)
4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzylidene intermediate: This involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate ketone or aldehyde under basic or acidic conditions.
Cyclization: The intermediate undergoes cyclization with hydrazine or a hydrazine derivative to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(2-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.
Interfering with DNA or RNA synthesis: Leading to changes in gene expression and cellular function.
Disrupting cellular membranes: Causing cell death or altering cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the 2-chlorophenyl group.
4-[4-(Benzyloxy)-3-methoxybenzylidene]-2-(2-chlorophenyl)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
The presence of the 2-chlorophenyl group and the specific arrangement of functional groups in 4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLENE}-2-(2-CHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE gives it unique chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C25H21ClN2O3 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
(4E)-2-(2-chlorophenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C25H21ClN2O3/c1-17-20(25(29)28(27-17)22-11-7-6-10-21(22)26)14-19-12-13-23(24(15-19)30-2)31-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3/b20-14+ |
InChI Key |
URSULVRTIFPRRB-XSFVSMFZSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=CC=C4Cl |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=CC=C4Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B331604.png)
![methyl 5-[(diethylamino)carbonyl]-2-({3-nitro-4-methylbenzoyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B331605.png)
![methyl 2-{[(4-propylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331606.png)

![Ethyl 2-[(2-ethylhexanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B331608.png)
![5-(2-Chloro-6-fluorobenzylidene)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B331610.png)

![2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE](/img/structure/B331616.png)

![1-[3-(2-furyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B331619.png)
![4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331620.png)
![Isopropyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331621.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B331622.png)
![4-{4-[(2-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331627.png)
